molecular formula C17H18FNO4 B2399338 N-(2-(4-fluorophenoxy)ethyl)-2-(4-methoxyphenoxy)acetamide CAS No. 1203393-95-6

N-(2-(4-fluorophenoxy)ethyl)-2-(4-methoxyphenoxy)acetamide

Cat. No. B2399338
CAS RN: 1203393-95-6
M. Wt: 319.332
InChI Key: JUDITJQXGIKIFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-fluorophenoxy)ethyl)-2-(4-methoxyphenoxy)acetamide, also known as FMPA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMPA is a member of the acetamide family and is derived from the combination of 4-fluorophenoxyethanol and 4-methoxyphenol. In

Scientific Research Applications

Fluorescence and Lasing Efficiency

Research by Martin, Weigand, and Pardo (1996) investigated the fluorescence, lasing efficiency, and photostability of 4-methoxy and 4-acetamide-N-substituted 1,8-naphthalimide derivatives in alcohols. They found that an intramolecular charge-transfer inhibits fluorescence and laser emission in derivatives with an amino terminal group in the side chain. This study contributes to the understanding of the solvent dependence of these processes in similar compounds (Martin, Weigand, & Pardo, 1996).

Chemoselective Acetylation

Magadum and Yadav (2018) explored the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using Novozym 435 as a catalyst. This process is significant for the natural synthesis of antimalarial drugs, showcasing an application in drug synthesis and pharmaceutical research (Magadum & Yadav, 2018).

Pharmacological Assessment

Rani, Pal, Hegde, and Hashim (2016) synthesized N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide and N-(1-(4-methoxyphenyl)ethyl)-2-phenoxyacetamide derivatives for potential use as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. This demonstrates the relevance of such compounds in the development of new drugs with multiple therapeutic properties (Rani, Pal, Hegde, & Hashim, 2016).

Anion Coordination Studies

Kalita and Baruah (2010) studied the spatial orientations of amide derivatives like N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide in anion coordination. This research provides insights into the molecular interactions and structural behavior of such compounds, which can be crucial in materials science and chemistry (Kalita & Baruah, 2010).

Fluoroionophore Development

Hong, Lin, Hsieh, and Chang (2012) developed a series of fluoroionophores from diamine-salicylaldehyde derivatives and studied their interaction with various metal cations. This research is important for developing sensors and probes in analytical chemistry (Hong, Lin, Hsieh, & Chang, 2012).

properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-2-(4-methoxyphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO4/c1-21-14-6-8-16(9-7-14)23-12-17(20)19-10-11-22-15-4-2-13(18)3-5-15/h2-9H,10-12H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUDITJQXGIKIFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NCCOC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-fluorophenoxy)ethyl)-2-(4-methoxyphenoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.